1,3-Dibromobutane: A Technical Overview for Synthetic Applications
1,3-Dibromobutane: A Technical Overview for Synthetic Applications
CAS Number: 107-80-2
Introduction: 1,3-Dibromobutane is a bifunctional organobromine compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a four-carbon chain with bromine atoms at the 1- and 3-positions, allows for a range of chemical transformations. This reactivity makes it a key intermediate in the synthesis of various organic molecules, including cyclic compounds and more complex structures for pharmaceutical and fine chemical applications.[1][2] This document provides a comprehensive technical guide on its properties, synthesis, key reactions, and applications for researchers and professionals in drug development.
Core Properties of 1,3-Dibromobutane
The physical and chemical properties of 1,3-Dibromobutane are summarized below. This data is essential for its appropriate handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 107-80-2[3] |
| Molecular Formula | C₄H₈Br₂[3] |
| Molecular Weight | 215.91 g/mol [3] |
| Appearance | Clear, colorless liquid[3] |
| Boiling Point | 175 °C (lit.)[1] |
| Density | 1.8 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n20/D) | 1.5080 (lit.) |
| Solubility | Insoluble in water; soluble in organic solvents. |
| InChI Key | XZNGUVQDFJHPLU-UHFFFAOYSA-N |
| SMILES | CC(Br)CCBr |
Synthesis and Experimental Protocols
1,3-Dibromobutane can be synthesized through various methods. While specific large-scale industrial preparations may vary, common laboratory approaches involve the bromination of suitable C4 precursors.
Generalized Synthesis: Hydrobromination of Crotyl Bromide
A representative method for synthesizing 1,3-dibromobutane involves the anti-Markovnikov addition of hydrogen bromide to crotyl bromide (1-bromo-2-butene). This is often achieved under free-radical conditions, initiated by peroxides or UV light, to ensure the bromine adds to the terminal carbon.
Experimental Protocol (Generalized):
-
Reaction Setup: A solution of crotyl bromide in a suitable inert solvent (e.g., a high-boiling hydrocarbon) is placed in a reaction vessel equipped with a gas inlet, condenser, and stirrer. The apparatus should be protected from light if UV initiation is not used.
-
Initiation: A radical initiator, such as benzoyl peroxide, is added to the solution.
-
HBr Addition: Anhydrous hydrogen bromide gas is bubbled through the solution at a controlled rate. The reaction temperature is typically maintained at or below room temperature to minimize side reactions.
-
Monitoring: The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is washed with a dilute aqueous solution of sodium bicarbonate to neutralize excess HBr, followed by washing with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude 1,3-dibromobutane is then purified by fractional distillation under vacuum to yield the final product.
Key Reactions and Synthetic Utility
The two bromine atoms in 1,3-dibromobutane provide two reactive sites for nucleophilic substitution and other transformations. The 1,3-relationship of these leaving groups is particularly useful for the formation of four-membered rings.
Intramolecular Cyclization (Gustavson Reaction)
A characteristic reaction of 1,3-dihaloalkanes is the intramolecular cyclization mediated by a reducing metal, typically zinc dust. This reaction, known as the Gustavson reaction, proceeds via a mechanism that can involve carbanion or radical intermediates.[4] In the case of 1,3-dibromobutane, this reaction yields methylcyclopropane.[4]
Experimental Protocol (Generalized):
-
Activation of Zinc: Zinc dust is activated by washing with dilute HCl, water, ethanol, and ether, then dried under vacuum.
-
Reaction Setup: The activated zinc dust is suspended in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or an alcohol like ethanol, in a flask equipped with a condenser and mechanical stirrer.[4]
-
Addition of Substrate: A solution of 1,3-dibromobutane in the same solvent is added dropwise to the heated zinc suspension. The reaction is often exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Completion: The reaction is heated under reflux until analysis (e.g., by GC) shows the disappearance of the starting material.
-
Product Isolation: The product, methylcyclopropane, is a low-boiling gas. It can be collected by passing the effluent gas from the condenser through a cold trap cooled with a dry ice/acetone bath.
-
Purification: The condensed product can be further purified by fractional distillation if necessary.
Other Applications
Beyond cyclization, 1,3-dibromobutane is a versatile alkylating agent. It can react with a variety of nucleophiles, such as malonic esters, cyanides, or alkoxides, to introduce the 4-carbon backbone into larger molecules.[1] This makes it a useful building block for constructing carbon skeletons in multi-step syntheses of complex organic targets. It has also been used as an initiator in certain polymerization reactions.
Safety and Handling
1,3-Dibromobutane is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from strong oxidizing agents and bases.
